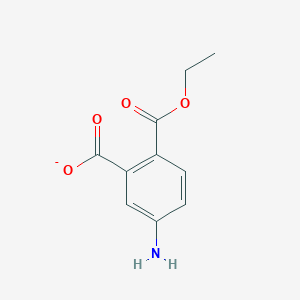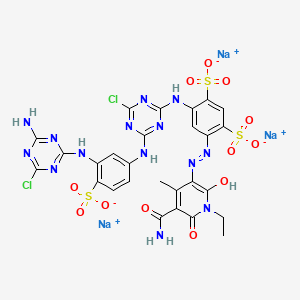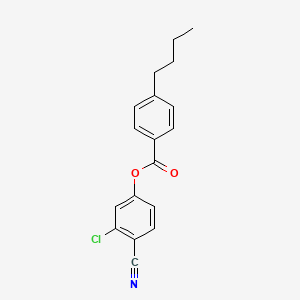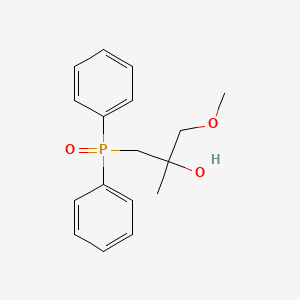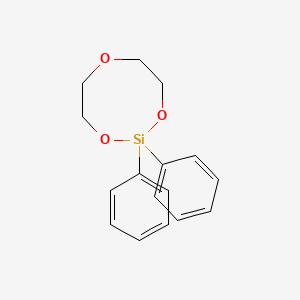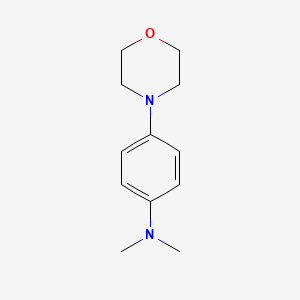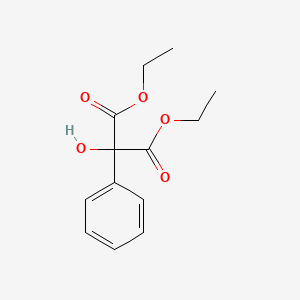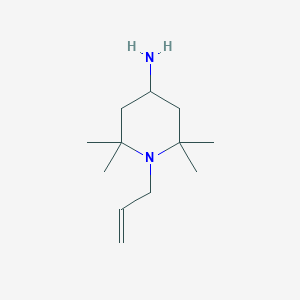
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine is an organic compound belonging to the amine class. It is characterized by a piperidine ring substituted with four methyl groups and a prop-2-en-1-yl group. This compound is known for its use in various chemical reactions and applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine can be achieved through several methods. One common approach involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylamines in the presence of oxidizing agents such as oxone.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and allylic chlorides. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and other amine derivatives. These products are valuable intermediates in various chemical processes.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine involves its interaction with molecular targets and pathways. As a hindered amine, it can act as a base in chemical reactions, facilitating the formation of various products. Its unique structure allows it to participate in specific reactions, making it a valuable compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring substituted with four methyl groups.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in similar applications.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.
Uniqueness
2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)piperidin-4-amine is unique due to its additional prop-2-en-1-yl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
66545-52-6 |
|---|---|
Fórmula molecular |
C12H24N2 |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-1-prop-2-enylpiperidin-4-amine |
InChI |
InChI=1S/C12H24N2/c1-6-7-14-11(2,3)8-10(13)9-12(14,4)5/h6,10H,1,7-9,13H2,2-5H3 |
Clave InChI |
ICEGUAZGNKNIDO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1CC=C)(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
